molecular formula C20H28O2 B8285509 17b-Estradiol Dimethyl Ether

17b-Estradiol Dimethyl Ether

Cat. No.: B8285509
M. Wt: 300.4 g/mol
InChI Key: UJVDXOJUUSHVJY-SLHNCBLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17b-Estradiol Dimethyl Ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxy groups at the 3 and 17 positions of the steroid nucleus. It is used in various scientific research applications due to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17b-Estradiol Dimethyl Ether typically involves the following steps:

    Starting Material: The synthesis often begins with estrone or estradiol as the starting material.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

17b-Estradiol Dimethyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

17b-Estradiol Dimethyl Ether has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Investigated for potential therapeutic uses, such as hormone replacement therapy or cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17b-Estradiol Dimethyl Ether involves its interaction with estrogen receptors in the body. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural hormone from which this compound is derived.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

    Mestranol: Another synthetic estrogen used in combination with progestins.

Uniqueness

17b-Estradiol Dimethyl Ether is unique due to its specific methoxy substitutions, which can alter its biological activity and chemical properties compared to other similar compounds. These modifications may enhance its stability, bioavailability, or receptor binding affinity.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

UJVDXOJUUSHVJY-SLHNCBLASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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